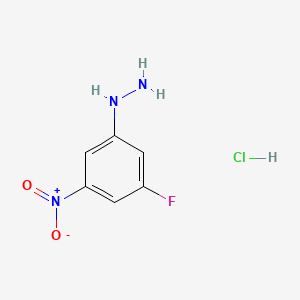
(3-Fluoro-5-nitrophenyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-5-nitrophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6ClFN3O2. This compound is characterized by the presence of a fluorine atom at the 3-position and a nitro group at the 5-position on the phenyl ring, along with a hydrazine group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride typically involves the nitration of 3-fluoroaniline followed by the reduction of the nitro group to an amino group. The amino group is then converted to a hydrazine group through a series of reactions. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product in high yield and purity. The reaction conditions are optimized to ensure maximum efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-5-nitrophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
- (3-Nitrophenyl)hydrazine hydrochloride
- (3-Fluorophenyl)hydrazine hydrochloride
- (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride
Comparison: (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, (3-Nitrophenyl)hydrazine hydrochloride lacks the fluorine atom, which affects its reactivity in substitution reactions. Similarly, (3-Fluorophenyl)hydrazine hydrochloride does not have the nitro group, which influences its redox properties.
Eigenschaften
Molekularformel |
C6H7ClFN3O2 |
|---|---|
Molekulargewicht |
207.59 g/mol |
IUPAC-Name |
(3-fluoro-5-nitrophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6FN3O2.ClH/c7-4-1-5(9-8)3-6(2-4)10(11)12;/h1-3,9H,8H2;1H |
InChI-Schlüssel |
SIHOWDYWPYFXOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


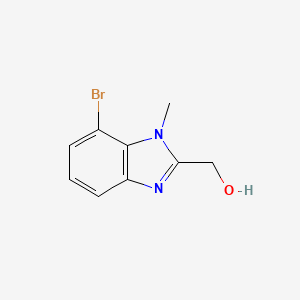


![4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13461158.png)
![Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13461159.png)
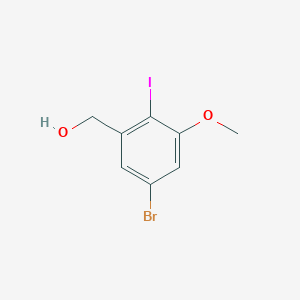
![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)

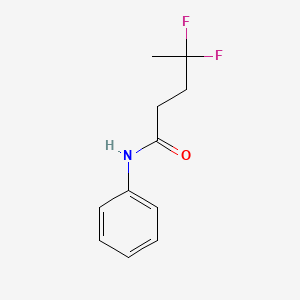
![{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13461198.png)
![2-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13461203.png)
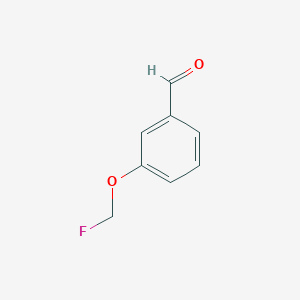
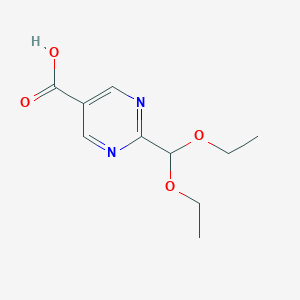
![rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13461226.png)
